Sildenafil N-oxide is a chemical compound derived from Sildenafil, a drug commonly used to treat erectile dysfunction. In scientific research, Sildenafil N-oxide is primarily investigated as a potential prodrug for Sildenafil. [] A prodrug is an inactive compound that converts into an active drug within the body. This approach can improve a drug's properties by enhancing its absorption, distribution, metabolism, or excretion.
While the abstracts do not provide in-depth molecular structure analysis of Sildenafil N-oxide, the chemical structure is described in one patent abstract. [] It is depicted as 1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methyl-4-oxido-piperazine. The "oxido" designation indicates the presence of an N-oxide functional group within the molecule.
Sildenafil N-oxide is hypothesized to function as a prodrug, converting into Sildenafil within the body. [] Sildenafil, in turn, acts as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is an enzyme responsible for degrading cyclic guanosine monophosphate (cGMP), a molecule involved in smooth muscle relaxation and vasodilation. By inhibiting PDE5, Sildenafil leads to increased cGMP levels, ultimately promoting vasodilation. [, , , , , , , , , , , , , , , , , , , , , , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: